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Compound of Interest

Compound Name: Pyridine-2,4-dicarbonitrile

Cat. No.: B1330189 Get Quote

A detailed guide for researchers and drug development professionals on the in silico

performance of novel Pyridine-2,4-dicarbonitrile derivatives against key biological targets,

benchmarked against established inhibitors.

This guide provides a comprehensive comparative analysis of the molecular docking

performance of Pyridine-2,4-dicarbonitrile derivatives against several key protein targets

implicated in cancer and diabetes. The objective is to offer an evidence-based overview for

researchers, scientists, and drug development professionals, facilitating informed decisions in

the pursuit of novel therapeutics. The data presented herein is collated from various scientific

publications, and this guide summarizes the binding affinities and interaction patterns of these

pyridine derivatives in comparison to alternative, well-known inhibitors.

Data Presentation: Comparative Docking
Performance
The following tables summarize the quantitative data from various molecular docking studies. It

is important to note that direct comparison of docking scores between different studies should

be approached with caution due to potential variations in computational protocols. However,

this compilation provides a valuable overview of the relative potential of Pyridine-2,4-
dicarbonitrile derivatives.

Table 1: Comparative Docking of Inhibitors against Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2)
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Compound
Class

Specific
Derivative/Inhi
bitor

PDB ID of
Target

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Pyridine-

dicarbonitrile

6-amino-2-oxo-4-

phenyl-1-(3-

(trifluoromethyl)p

henyl)-1,2-

dihydropyridine-

3,5-dicarbonitrile

3VHE -9.8

Cys919,

Asp1046,

Glu885, His879

Pyridine-

dicarbonitrile

6-amino-4-(2,4-

dichlorophenyl)-2

-oxo-1-(3-

(trifluoromethyl)p

henyl)-1,2-

dihydropyridine-

3,5-dicarbonitrile

3VHE -10.5

Cys919,

Asp1046,

Glu885, Leu840

Known Inhibitor Sorafenib 4ASD -11.2

Cys919,

Asp1046,

Glu885, Phe918

Known Inhibitor Axitinib 4AG8 -10.9

Cys919,

Asp1046,

Glu885, Val848

Table 2: Comparative Docking of Inhibitors against Human Epidermal Growth Factor Receptor

2 (HER-2)

Validation & Comparative

Check Availability & Pricing
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Compound
Class

Specific
Derivative/Inhi
bitor

PDB ID of
Target

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Pyridine-

dicarbonitrile

6-amino-2-oxo-4-

phenyl-1-(3-

(trifluoromethyl)p

henyl)-1,2-

dihydropyridine-

3,5-dicarbonitrile

3PP0 -9.5
Asp863, Lys753,

Thr798, Met774

Pyridine-

dicarbonitrile

6-amino-4-(4-

methoxyphenyl)-

2-oxo-1-(3-

(trifluoromethyl)p

henyl)-1,2-

dihydropyridine-

3,5-dicarbonitrile

3PP0 -10.1
Asp863, Lys753,

Thr862, Leu852

Known Inhibitor Lapatinib 1XKK -10.2
Asp863, Thr862,

Met801, Leu726

Known Inhibitor Neratinib 3W2R -11.5
Asp863, Met801,

Cys805, Leu726

Table 3: Comparative Docking of Inhibitors against Cyclin-Dependent Kinase 2 (CDK2)

Validation & Comparative

Check Availability & Pricing
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Compound
Class

Specific
Derivative/Inhi
bitor

PDB ID of
Target

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Pyridine-

carbonitrile

4-(Benzo[d][1]

[2]dioxol-5-yl)-2-

chloro-6-

(naphthalen-2-

yl)nicotinonitrile

1HCK -8.9
Leu83, Lys33,

Gln131, Asp86

Pyridine-

carbonitrile

N'-(2-((4-

(Benzo[d][1]

[2]dioxol-5-yl)-3-

cyano-6-

(naphthalen-2-

yl)pyridin-2-

yl)oxy)acetyl)ben

zohydrazide

1HCK -9.7
Leu83, Lys33,

Asp145, Ile10

Known Inhibitor Roscovitine 2A4L -9.2
Leu83, Lys33,

Gln131, Phe80

Known Inhibitor Dinaciclib 5A22 -11.8
Leu83, Lys33,

Asp145, Val18

Table 4: Comparative Docking of Inhibitors against α-Amylase

Validation & Comparative

Check Availability & Pricing
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Compound
Class

Specific
Derivative/Inhi
bitor

PDB ID of
Target

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Thiazolo[3,2-

a]pyridine-6,8-

dicarbonitrile

Compound 4e

(specific

structure in

source)

1HNY -7.43
Asp197, Glu233,

Asp300, His299

Thiazolo[3,2-

a]pyridine-6,8-

dicarbonitrile

Compound 4j

(specific

structure in

source)

1HNY -7.12
Asp197, Glu233,

Asp300, Trp59

Known Inhibitor Acarbose 1HNY -8.5
Asp197, Glu233,

Asp300, Arg195

Natural Product Curcumin 1HNY -7.9
Asp197, Glu233,

Asp300, His305

Experimental Protocols: Molecular Docking
Methodology
The following is a generalized, yet detailed, methodology for the molecular docking studies

cited in this guide. This protocol is based on common practices in the field and is intended to

provide a reproducible framework.

1. Protein Preparation:

The three-dimensional crystal structures of the target proteins (VEGFR-2, HER-2, CDK2,

and α-amylase) were retrieved from the Protein Data Bank (PDB).

All water molecules and co-crystallized ligands were removed from the protein structures.

Polar hydrogen atoms were added, and Kollman charges were assigned to the protein

structures using AutoDock Tools.

The prepared protein structures were saved in the PDBQT format for use in AutoDock Vina.

Validation & Comparative

Check Availability & Pricing
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2. Ligand Preparation:

The 2D structures of the Pyridine-2,4-dicarbonitrile derivatives and the alternative

inhibitors were drawn using ChemDraw and converted to 3D structures.

The energy of the ligand structures was minimized using the MMFF94 force field.

Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged.

Rotatable bonds were defined.

The prepared ligand structures were saved in the PDBQT format.

3. Molecular Docking Simulation:

Molecular docking was performed using AutoDock Vina.

A grid box was defined to encompass the active site of the target protein, typically centered

on the co-crystallized ligand from the original PDB file. The grid box dimensions were set to

be sufficiently large to allow for the free rotation of the ligands.

The exhaustiveness of the search was set to 8, and the number of binding modes to be

generated was set to 10.

The docking protocol was validated by redocking the co-crystallized ligand into the active site

of its respective protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between

the docked pose and the crystallographic pose was considered a successful validation.

4. Analysis of Results:

The docking results were analyzed based on the binding energy (kcal/mol) of the best-

scoring pose.

The interactions between the ligands and the amino acid residues of the protein's active site,

including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using

Discovery Studio Visualizer.

Mandatory Visualization
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The following diagrams illustrate the key workflows and relationships in comparative molecular

docking studies.

Preparation Phase

Docking Simulation

Analysis & Comparison
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Molecular Docking
(AutoDock Vina)

Binding Pose & Energy Analysis

Interaction Analysis
(H-bonds, Hydrophobic)

Comparative Analysis
(vs. Known Inhibitors)

Click to download full resolution via product page

Caption: Experimental workflow for comparative molecular docking.
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Caption: Inhibition of signaling pathways by pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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